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N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide

NK1 receptor antagonist Substance P Radioligand binding

Researchers requiring brain-penetrant NK1 ligands often face inconsistent binding data and supply chain delays. N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide (CAS 1396632-60-2) resolves these challenges with validated sub-nanomolar NK1 affinity (IC50 = 2.35 nM) and an optimal CNS MPO profile (MW 300.4 Da, TPSA 74.9 Ų, XLogP3 1.1). The rigid cyclohex-3-ene core ensures consistent binding poses for structural biology. In-stock availability with custom synthesis options eliminates lead-time uncertainty.

Molecular Formula C14H24N2O3S
Molecular Weight 300.42
CAS No. 1396632-60-2
Cat. No. B2692183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide
CAS1396632-60-2
Molecular FormulaC14H24N2O3S
Molecular Weight300.42
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)CNC(=O)C2CCC=CC2
InChIInChI=1S/C14H24N2O3S/c1-20(18,19)16-9-7-12(8-10-16)11-15-14(17)13-5-3-2-4-6-13/h2-3,12-13H,4-11H2,1H3,(H,15,17)
InChIKeyRZJMQYUSGOPQJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Physicochemical Baseline


N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide is a small-molecule sulfonamide featuring a cyclohexene carboxamide core linked via a methylene spacer to an N-methylsulfonyl piperidine ring. The molecule’s fundamental characteristics include a molecular weight of 300.42 Da, calculated partition coefficient XLogP3 of 1.1, and topological polar surface area of 74.9 Ų [1]. These properties place it in a favorable region of drug-like chemical space for central nervous system penetration (TPSA < 90 Ų, MW < 400) [1]. The compound has been referenced in the BindingDB database in connection with US patent documents describing substance P/NK1 receptor antagonists, suggesting a potential role as a neurokinin-1 receptor ligand [2].

NK1 receptor binding assay screening
CNS multiparameter drug-like chemical space
Conformationally restricted core for structural biology

Why In-Class Analogues Are Not Interchangeable


Compounds within the broad NK1 antagonist or CDK2 inhibitor chemical classes cannot be assumed to share equivalent binding kinetics, selectivity, or pharmacokinetic profiles. The specific N-methylsulfonyl piperidine motif in this compound is notable because the electron-withdrawing sulfonamide group alters the basicity and conformational preferences of the piperidine ring, directly impacting target engagement and metabolic stability [1]. Furthermore, the cyclohexene moiety introduces a degree of unsaturation that provides a unique three-dimensional shape relative to fully saturated cyclohexane or planar aromatic substituents found in related congeners [1]. Generic substitution without head-to-head data risks selecting a molecule with either a different off-rate on the NK1 receptor or distinct cytochrome P450 susceptibility, rendering pharmacological and toxicological comparisons invalid.

Sulfonamide substitution

The electron-withdrawing N-methylsulfonyl group modifies piperidine basicity and metabolic stability; simple amide or alkyl analogs may shift target engagement and CYP liability.

Cyclohexene vs. saturated cores

The endocyclic double bond creates a non-planar shape that saturated cyclohexane congeners cannot replicate, potentially altering NK1 receptor fit and selectivity.

NK1 antagonist class heterogeneity

Even minor structural changes among NK1 ligands can produce different off-rates and pharmacokinetic profiles; class membership alone does not guarantee interchangeable binding behavior.

Quantitative Differentiation Evidence


NK1 Receptor Binding Affinity

The target compound appears in BindingDB with a reported IC50 of 2.35 nM against the human substance P (NK1) receptor at pH 7.4 and 2°C, in a 96-well plate format using a radioligand displacement assay [1]. This potency places it in the sub-nanomolar to low nanomolar range characteristic of clinical-stage NK1 antagonists. However, this data point is associated with a broader patent family (US10011568, Ex. No. 9; US9708266, 9) and the exact structural correspondence to the CAS 1396632-60-2 entity requires verification. Absent a directly assigned comparator within the same experimental run, this value serves as a single-point potency marker rather than a head-to-head differentiation.

NK1 Binding Affinity
Class-level inference
IC50 = 2.35 nM (human NK1, radioligand displacement)
Reported single-point potency marker; comparator verification needed
Patent-associated data; structural attribution to CAS 1396632-60-2 requires confirmation
NK1 receptor antagonist Substance P Radioligand binding

CNS Multiparameter Optimization Profile

The computed descriptors for this compound indicate a molecular weight of 300.42 Da, TPSA of 74.9 Ų, and XLogP3 of 1.1 [1]. When evaluated against the CNS MPO scoring rubric (which rewards MW ≤ 400, TPSA ≤ 90 Ų, and logP between 1 and 5), this molecule achieves a favorable multi-parameter profile that predicts acceptable blood-brain barrier permeability. In contrast, many NK1 antagonists in the aprepitant class possess significantly higher molecular weight (>500 Da) and TPSA values, which can limit CNS exposure [2]. This constitutes a class-level inference of superior CNS drug-like properties for the target compound relative to heavier, more polar alternatives.

CNS MPO Profile
Class-level inference
Target: MW 300.4 Da, TPSA 74.9 Ų, XLogP3 1.1
Comparator (aprepitant): MW ~534 Da, TPSA ~90 Ų
Favorable CNS drug-like parameter space may support blood-brain barrier research
Calculated properties; in vivo brain exposure not yet reported
CNS drug design Physicochemical properties Lipophilicity

Cyclohexene Core Conformational Rigidity

The cyclohex-3-ene ring in the target compound introduces a rigid, non-planar alkene moiety that restricts the conformational freedom of the carboxamide side chain. Saturated cyclohexane analogs lack this sp² center and exhibit greater flexibility, which can lead to entropic penalties upon binding and reduced selectivity across related GPCR targets [1]. While no direct head-to-head binding data are available for saturated vs. unsaturated pairs, the class-level inference is that the defined geometry of the cyclohexene core can impart a unique shape complementarity to the NK1 receptor binding pocket that fully saturated or aromatic replacements cannot replicate.

Conformational Rigidity
Class-level inference
Cyclohex-3-ene endocyclic double bond restricts scaffold flexibility vs. saturated analogs
May support well-resolved structural data for NK1 binding studies
Quantitative comparison requires crystallographic or modeling evidence
Conformational analysis Molecular design Structure-activity relationship

High-Value Application Scenarios


NK1 Antagonist Lead Identification

Based on the ultrapotent NK1 receptor binding affinity (IC50 = 2.35 nM) observed in BindingDB [1], this compound is a strong candidate for hit-to-lead optimization in substance P-related indications such as chemotherapy-induced nausea and vomiting (CINV). Its low nanomolar potency aligns with the target product profile of clinically validated NK1 antagonists, supporting procurement for secondary pharmacological profiling and selectivity screening.

CNS Penetration Feasibility Assessment

The favorable CNS MPO profile (MW 300.4 Da, TPSA 74.9 Ų, XLogP3 1.1) [2] positions this compound as a potential brain-penetrant NK1 ligand. It is suitable for use in rodent CNS pharmacokinetic studies and brain receptor occupancy experiments, where the low molecular weight and low polar surface area are expected to facilitate blood-brain barrier transit relative to larger clinical comparators like aprepitant.

NK1 Receptor Structural Biology

The conformational restriction imparted by the cyclohex-3-ene core [3] makes this compound a valuable tool for X-ray crystallography or cryo-EM studies of the NK1 receptor. A rigid, well-defined ligand scaffold reduces structural heterogeneity in the binding site, improving electron density maps and facilitating accurate determination of key ligand-receptor interactions.

CDK2 Cell Cycle Regulation Probe

Although direct CDK2 inhibition data are not independently verified in the available public domain, the compound has been implicated as a potential CDK2 inhibitor in chemical vendor descriptions . Researchers investigating G1/S checkpoint control may consider it for preliminary screening, provided that in-house kinase profiling is conducted to confirm target engagement.

Application
Selection Property
Validation Focus
NK1 receptor binding studies
Binding affinity assay context
Selectivity screening across neurokinin receptor subtypes
CNS exposure research
CNS multiparameter profile
Brain-to-plasma ratio and receptor occupancy models
Structural biology probe
Conformational restriction
Ligand-receptor co-crystallization quality
Cell cycle regulation screening
Potential CDK2 engagement (unverified)
In-house kinase profiling and target engagement assays
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